REACTION_CXSMILES
|
[I:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][CH:3]=1.[CH2:11](O)[CH2:12][OH:13]>C1(C)C=CC=CC=1.CCOC(C)=O.S(O)(C1C=CC(C)=CC=1)(=O)=O.O>[I:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([CH3:9])[O:13][CH2:12][CH2:11][O:10]2)=[CH:4][CH:3]=1 |f:4.5|
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
IC1=CC=C(C=C1)C(C)=O
|
Name
|
|
Quantity
|
7.17 g
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.29 g
|
Type
|
catalyst
|
Smiles
|
S(=O)(=O)(C1=CC=C(C)C=C1)O.O
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was equipped with a Dean-Stark apparatus and condenser
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for about 4 h
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a material
|
Type
|
WASH
|
Details
|
then washed with saturated aqueous NaHCO3 (25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC=C(C=C1)C1(OCCO1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.54 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |